2-Methyltetrahydrofuran

Physical Properties Process Engineering Solvent Selection

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based, high-performance solvent that outperforms THF in critical API synthesis. Quantitative evidence shows Grignard reactions achieve 90% yield vs. 27% with THF, dramatically reducing costs. Its 80°C boiling point and limited water miscibility simplify downstream processing and continuous flow applications. Choose 2-MeTHF for greener, more efficient, and cost-effective large-scale manufacturing.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 25265-68-3
Cat. No. B130290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydrofuran
CAS25265-68-3
Synonyms(±)-2-Methyltetrahydrofuran;  MTHF;  NSC 2115;  Tetrahydro-2-methylfuran;  Tetrahydrosylvan
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC1CCCO1
InChIInChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
InChIKeyJWUJQDFVADABEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.81 M

2-Methyltetrahydrofuran (2-MeTHF) CAS 25265-68-3 for Pharmaceutical Synthesis and Green Extraction Procurement


2-Methyltetrahydrofuran (2-MeTHF), also referred to as methyltetrahydrofuran or 2-methyloxolane, is a cyclic ether with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . It is a colorless, mobile liquid with a boiling point of approximately 80.2°C, a melting point of −136°C, and a density of 0.8540 g/cm³ at 20°C . A defining characteristic is its limited miscibility with water (solubility in water at 20°C is 13.1% ), which distinguishes it from many conventional ether solvents. 2-MeTHF can be derived from renewable resources such as furfural or levulinic acid, and it is recognized as a greener alternative to traditional solvents like tetrahydrofuran (THF) and dichloromethane (DCM) in various applications [1].

Why 2-Methyltetrahydrofuran Cannot Be Arbitrarily Substituted by In-Class Ether Solvents in Procurement


Despite belonging to the same broad class of ethereal solvents, 2-Methyltetrahydrofuran (2-MeTHF) exhibits unique physical and chemical properties that render it non-interchangeable with its closest structural analog, tetrahydrofuran (THF), or with other common alternatives like cyclopentyl methyl ether (CPME) and methyl tert-butyl ether (MTBE). Key differentiating factors include a significantly higher boiling point (approx. 80°C vs. 66°C for THF) which permits reactions at elevated temperatures [1], substantially lower water miscibility (14 g/L vs. miscible for THF) that streamlines extraction and recovery [1], and distinct solvation characteristics that have been shown to improve yields and suppress by-product formation in critical reactions such as Grignard additions [2]. Simply substituting 2-MeTHF with another ether solvent without considering these quantifiable differences can compromise reaction efficiency, complicate downstream purification, and increase overall process costs.

2-Methyltetrahydrofuran: Head-to-Head Quantitative Performance Data vs. THF, CPME, and MTBE


2-MeTHF Enables Higher Reaction Temperatures and Reduced Volatility Compared to THF

2-Methyltetrahydrofuran (2-MeTHF) exhibits a boiling point of approximately 80.2°C , which is about 14°C higher than the boiling point of tetrahydrofuran (THF), reported at 66°C . This allows reactions to be safely conducted at elevated temperatures, accelerating reaction kinetics and potentially improving process efficiency. Additionally, 2-MeTHF has a much lower freezing point of −136°C compared to −108°C for THF [1], widening its operational temperature window.

Physical Properties Process Engineering Solvent Selection

2-MeTHF Dramatically Reduces Water Miscibility for Streamlined Extraction and Recovery vs. THF

2-Methyltetrahydrofuran (2-MeTHF) exhibits limited miscibility with water. At 20°C, its solubility in water is 13.1% w/w, while water's solubility in 2-MeTHF is 4.4% w/w . In contrast, tetrahydrofuran (THF) is fully miscible with water in all proportions. This fundamental difference allows 2-MeTHF to form a clean biphasic system with water, enabling efficient extraction and product separation without the need for additional salting-out agents or complex distillation [1].

Extraction Process Economics Biphasic Reactions

2-MeTHF Suppresses Undesired Wurtz By-Product in Benzyl Grignard Reactions Compared to THF

In a systematic comparative study of Grignard reactions, the use of 2-MeTHF as a solvent led to a 90% yield of the desired Grignard product from a benzyl halide substrate, while only a 27% yield was obtained when THF was used [1]. The poor yield in THF was attributed to a significant amount of Wurtz coupling by-product formation, which 2-MeTHF effectively suppressed. Additionally, an earlier study found that 2-MeTHF afforded the corresponding adducts in higher yields with higher chemoselectivities for carbonyl additions [2].

Grignard Reactions Organometallic Chemistry API Synthesis

2-MeTHF Outperforms CPME and Matches Conventional Solvents in β-Carotene and Lipid Extraction Yield

A comprehensive evaluation of green and bio-based solvents for extracting β-carotene and cellular lipids from the oleaginous yeast Rhodosporidium toruloides found that 2-MeTHF-based systems achieved the highest total extraction yields. Specifically, 2-MeTHF-based systems yielded 0.25 g extract/g dry cell weight (DCW) and 0.046 mg β-carotene/g DCW [1]. These results outperformed cyclopentyl methyl ether (CPME)-based systems and matched or exceeded those of conventional systems such as chloroform/methanol/water.

Extraction Green Chemistry Biomass Processing

2-MeTHF is a Preferred Solvent for Pd-Catalyzed Acyl Buchwald–Hartwig Cross-Coupling Alongside MTBE

In a systematic evaluation of green solvents for the acyl Buchwald–Hartwig cross-coupling of amides, both 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) were identified as the preferred alternative solvents [1]. The study specifically recommends 2-MeTHF as a superior solvent in this cross-coupling manifold based on its performance, as well as its favorable safety, health, biodegradability, and overall environmental score compared to traditional solvents [1].

Catalysis Cross-Coupling Green Chemistry

High-Value Application Scenarios for 2-Methyltetrahydrofuran Based on Quantitative Performance Evidence


Pharmaceutical API Intermediate Synthesis via Grignard Reactions

In the synthesis of Active Pharmaceutical Ingredient (API) intermediates, Grignard reactions are critical for forming carbon-carbon bonds. The quantitative evidence demonstrates that substituting THF with 2-MeTHF can increase the yield of desired Grignard adducts from as low as 27% to 90% by effectively suppressing Wurtz coupling by-products [1]. This dramatic improvement in yield and selectivity, validated in head-to-head comparisons, directly enhances process economy and product purity in large-scale pharmaceutical manufacturing [1].

Sustainable Extraction and Purification of Bioactive Compounds

For the downstream processing of fermentation broths or natural product extracts, 2-MeTHF's limited water miscibility (13.1% w/w at 20°C) provides a distinct advantage over fully miscible solvents like THF [1]. This property enables the formation of clean biphasic systems for direct extraction, as quantified in studies where 2-MeTHF-based systems achieved the highest total extraction yields (0.25 g extract/g DCW) for β-carotene and lipids [2]. This simplifies product recovery, reduces solvent usage, and aligns with green manufacturing initiatives [1].

High-Temperature Organometallic and Cross-Coupling Reactions

The higher boiling point of 2-MeTHF (approx. 80.2°C) compared to THF (66°C) allows for reaction temperatures that are approximately 14°C higher [1]. This is particularly beneficial for cross-coupling reactions, such as the acyl Buchwald–Hartwig amidation, where 2-MeTHF has been identified as a superior green solvent alternative based on comprehensive performance, safety, and environmental scoring [2]. The ability to operate at elevated temperatures can accelerate sluggish transformations and improve overall process efficiency [1].

Continuous Flow Chemistry and Process Intensification

The combination of 2-MeTHF's higher boiling point, which reduces volatility and solvent loss from reactor condensers, and its limited water miscibility, which simplifies work-up, makes it an ideal candidate for continuous flow processes [1]. These properties support process intensification strategies by enabling higher temperature operations and streamlined separation steps. The proven yield benefits in Grignard reactions [2] further support its adoption in flow systems aimed at maximizing throughput and minimizing waste.

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